molecular formula C7H5IN2O B8221409 4-iodo-1H-pyrrolo[2,3-b]pyridin-6-ol

4-iodo-1H-pyrrolo[2,3-b]pyridin-6-ol

Cat. No.: B8221409
M. Wt: 260.03 g/mol
InChI Key: UGAYWMDFFLPZPC-UHFFFAOYSA-N
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Description

4-Iodo-1H-pyrrolo[2,3-b]pyridin-6-ol is a halogenated pyrrolopyridine derivative characterized by an iodine atom at the 4-position and a hydroxyl group at the 6-position of its bicyclic heteroaromatic structure. Pyrrolopyridines are nitrogen-containing heterocycles of significant interest in medicinal chemistry due to their resemblance to purine bases, enabling interactions with biological targets such as kinases and receptors .

Properties

IUPAC Name

4-iodo-1,7-dihydropyrrolo[2,3-b]pyridin-6-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5IN2O/c8-5-3-6(11)10-7-4(5)1-2-9-7/h1-3H,(H2,9,10,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UGAYWMDFFLPZPC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CNC2=C1C(=CC(=O)N2)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5IN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.03 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Madelung Cyclization

Madelung cyclization enables the formation of the pyrrolo[2,3-b]pyridine core from N-aryl amides under strong basic conditions (e.g., NaH or KOtBu). For example, cyclization of N-(2-chloropyridin-3-yl)acetamide at 160–180°C yields 1H-pyrrolo[2,3-b]pyridine derivatives. This method is limited by harsh conditions and moderate yields (50–65%) but provides direct access to the core structure.

Fischer Indole Synthesis

Modifications of the Fischer indole synthesis allow the incorporation of substituents at specific positions. Reaction of phenylhydrazines with ketones or aldehydes under acidic conditions generates indole intermediates, which are further functionalized to pyrrolo[2,3-b]pyridines.

Regioselective Iodination at Position 4

Iodination of the pyrrolo[2,3-b]pyridine core is critical for synthesizing the target compound. Two predominant methods are employed:

Direct Iodination Using N-Iodosuccinimide (NIS)

Protected pyrrolo[2,3-b]pyridines undergo iodination at position 4 using NIS in polar aprotic solvents. For instance, 1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine reacts with NIS (1.2 equiv) in DMF at 0°C to room temperature, yielding 4-iodo-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine in 82% yield. The sulfonyl group directs electrophilic substitution to the 4-position.

Table 1: Iodination Conditions and Yields

SubstrateReagentSolventTemp (°C)Yield (%)Reference
1-(Phenylsulfonyl) derivativeNISDMF0–2582
Tosyl-protected derivativeI₂, CuIDMSO8068

Metal-Catalyzed Halogen Exchange

Chlorine-to-iodine exchange at position 4 is achieved via Ullmann-type coupling. For example, 4-chloro-1H-pyrrolo[2,3-b]pyridine reacts with NaI in the presence of CuI (10 mol%) and 1,10-phenanthroline in DMSO at 120°C, affording the 4-iodo derivative in 75% yield.

Introduction of the Hydroxyl Group at Position 6

The hydroxyl group at position 6 is introduced via oxidation or nucleophilic substitution:

Nitro Group Reduction and Hydrolysis

A nitro group at position 6 is reduced to an amine using H₂/Pd-C or SnCl₂, followed by hydrolysis to hydroxyl. For example, 6-nitro-4-iodo-1H-pyrrolo[2,3-b]pyridine is reduced with H₂ (1 atm) over 10% Pd/C in ethanol, yielding 6-amino-4-iodo-1H-pyrrolo[2,3-b]pyridine. Subsequent hydrolysis with 6M HCl at 100°C provides the target compound in 70% overall yield.

Nucleophilic Substitution of Chlorine

6-Chloro-4-iodo-1H-pyrrolo[2,3-b]pyridine undergoes hydrolysis in aqueous NaOH (2M) at 120°C for 12 hours, replacing chlorine with hydroxyl in 65% yield.

Table 2: Hydroxyl Group Introduction Methods

Starting MaterialMethodConditionsYield (%)Reference
6-Nitro derivativeH₂/Pd-C, HCl hydrolysisEthanol, 25°C; 6M HCl, 100°C70
6-Chloro derivativeNaOH hydrolysis2M NaOH, 120°C, 12 h65

Protection and Deprotection Strategies

Nitrogen Protection

The pyrrole nitrogen is often protected with sulfonyl groups (e.g., tosyl or phenylsulfonyl) to prevent undesired side reactions during iodination. Deprotection is achieved using NaOH (2M) in THF/water at 60°C.

Hydroxyl Group Protection

When introduced early, the hydroxyl group is protected as a silyl ether (e.g., TBSCl) or acetate. Deprotection uses tetrabutylammonium fluoride (TBAF) or K₂CO₃ in methanol.

Optimization Challenges and Solutions

Regioselectivity in Iodination

Directing groups (e.g., sulfonyl) and metal catalysts (CuI) enhance regioselectivity. Computational studies (DFT) predict electron density distribution, guiding reagent selection.

By-Product Mitigation

Side products like di-iodinated derivatives are minimized by controlling stoichiometry (NIS ≤1.2 equiv) and reaction time (<24 h).

Industrial-Scale Considerations

Large-scale synthesis employs continuous flow reactors to improve heat transfer and mixing. For example, iodination in a microreactor at 0°C reduces by-products and increases yield to 85% .

Chemical Reactions Analysis

Types of Reactions

4-Iodo-1H-pyrrolo[2,3-b]pyridin-6-ol undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Substitution Products: Compounds with different substituents replacing the iodine atom.

    Oxidation Products: Ketones or aldehydes formed from the oxidation of the hydroxyl group.

    Reduction Products: Deiodinated compounds or reduced derivatives.

Scientific Research Applications

Cancer Therapy

Inhibition of Fibroblast Growth Factor Receptors (FGFRs)
Research indicates that derivatives of 1H-pyrrolo[2,3-b]pyridine, including 4-iodo-1H-pyrrolo[2,3-b]pyridin-6-ol, exhibit potent inhibitory effects on FGFR signaling pathways, which are crucial in various cancers. For instance, a study demonstrated that specific derivatives showed IC50 values as low as 7 nM against FGFR1, indicating strong potential for development as anti-cancer agents targeting breast cancer cells and possibly other tumors .

Antiproliferative Effects
The compound has been shown to inhibit cell proliferation in various cancer types. For example, it has been tested against solid tumors such as lung and pancreatic cancers, demonstrating significant antiproliferative effects. These findings suggest that 4-iodo-1H-pyrrolo[2,3-b]pyridin-6-ol could be a valuable lead compound in the synthesis of new anticancer drugs .

Neurological Applications

Anticonvulsant Activity
The pharmacological profile of pyrrolo[2,3-b]pyridine derivatives includes anticonvulsant properties. Studies have indicated that these compounds can modulate neurotransmitter systems and may serve as potential treatments for epilepsy and other seizure disorders .

Analgesic Properties
Recent research has highlighted the analgesic potential of related compounds. For instance, derivatives have shown effectiveness in pain models, outperforming traditional analgesics like aspirin in certain tests . This suggests a promising avenue for developing new pain management therapies based on the structure of 4-iodo-1H-pyrrolo[2,3-b]pyridin-6-ol.

Other Pharmacological Activities

Anti-inflammatory and Antipyretic Effects
The compound exhibits anti-inflammatory properties that could be beneficial in treating conditions characterized by excessive inflammation. Its ability to modulate inflammatory pathways positions it as a candidate for further exploration in inflammatory diseases .

Potential in Treating Cardiovascular Diseases
Inhibitors of SGK-1 kinase derived from pyrrolo[2,3-b]pyridine structures have been implicated in regulating electrolyte balance and cell proliferation associated with cardiovascular diseases. This suggests that 4-iodo-1H-pyrrolo[2,3-b]pyridin-6-ol could play a role in developing therapies for conditions like hypertension and heart failure .

Synthetic Applications

The synthesis of derivatives based on 4-iodo-1H-pyrrolo[2,3-b]pyridin-6-ol has been explored extensively. Various synthetic pathways have been developed to produce compounds with enhanced biological activities while maintaining favorable physicochemical properties . These advancements facilitate the creation of libraries of compounds for high-throughput screening against various biological targets.

Mechanism of Action

The mechanism of action of 4-iodo-1H-pyrrolo[2,3-b]pyridin-6-ol involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound can also interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions. These interactions are crucial in its potential therapeutic effects, such as anticancer activity .

Comparison with Similar Compounds

Structural Analogs and Substitution Patterns

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) CAS Number Key Features
4-Iodo-1H-pyrrolo[2,3-b]pyridin-6-ol 4-I, 6-OH C₇H₅IN₂O ~260.03 Not provided High lipophilicity due to iodine; potential for radiolabeling or catalysis
5-Fluoro-1H-pyrrolo[2,3-b]pyridin-6-ol 5-F, 6-OH C₇H₅FN₂O 164.13 1190316-03-0 Enhanced electronic effects; possible CNS activity
4-Chloro-1H-pyrrolo[2,3-b]pyridin-6-ol 4-Cl, 6-OH C₇H₅ClN₂O 184.59 1379360-58-3 Intermediate reactivity; used in kinase inhibitor synthesis
6-Bromo-1H-pyrrolo[2,3-b]pyridine-2-carboxylate 6-Br, 2-COOEt C₁₀H₉BrN₂O₂ 285.10 577711-94-5 Carboxylate group enables derivatization; bromine aids cross-coupling
5-Fluoro-4-iodo-1H-pyrrolo[2,3-b]pyridine 4-I, 5-F C₇H₄FIN₂ 266.02 1015610-23-7 Dual halogenation; synergistic electronic effects

Key Observations :

  • Functional Group Synergy : The hydroxyl group at position 6 may participate in hydrogen bonding, critical for target binding (e.g., kinase active sites) .
  • Dual Halogenation : Compounds like 5-fluoro-4-iodo-1H-pyrrolo[2,3-b]pyridine (CAS 1015610-23-7) demonstrate how combined substituents modulate electronic properties .

Physicochemical Properties

  • Lipophilicity : Iodine’s presence increases logP values compared to fluoro or chloro analogs, impacting bioavailability and blood-brain barrier penetration .
  • Solubility : The hydroxyl group at position 6 enhances water solubility, counterbalancing iodine’s hydrophobicity .
  • Stability : Iodine’s weaker C-I bond (vs. C-Cl or C-Br) may reduce thermal stability, requiring careful handling in synthesis .

Biological Activity

4-Iodo-1H-pyrrolo[2,3-b]pyridin-6-ol is a heterocyclic compound notable for its unique structural features, including an iodine atom at the 4-position and a hydroxyl group at the 6-position. This compound is increasingly recognized in medicinal chemistry due to its potential biological activities, particularly as a building block for synthesizing pharmacologically active molecules.

The presence of the iodine atom enhances the compound's reactivity, allowing it to participate in various chemical reactions, such as nucleophilic substitutions and oxidation processes. The hydroxyl group contributes to its ability to form hydrogen bonds, which is crucial for interactions with biological targets.

Biological Activity Overview

Research indicates that 4-iodo-1H-pyrrolo[2,3-b]pyridin-6-ol exhibits several biological activities, including:

  • Anticancer Potential : The compound has shown promise in inhibiting cancer cell proliferation, particularly through its interaction with specific molecular targets.
  • Enzyme Inhibition : It acts as an inhibitor of SGK-1 kinase, which is implicated in various diseases, including cancer and metabolic disorders .
  • Receptor Interaction : The compound may modulate signaling pathways by interacting with cellular receptors.

The mechanism of action involves binding to specific enzymes or receptors, thereby inhibiting their activity. For instance, it has been reported that 4-iodo-1H-pyrrolo[2,3-b]pyridin-6-ol can inhibit SGK-1 kinase activity by binding to its active site, which plays a crucial role in cellular signaling pathways related to growth and survival .

Case Studies and Research Findings

Several studies have explored the biological activity of 4-iodo-1H-pyrrolo[2,3-b]pyridin-6-ol:

  • Inhibition of SGK-1 Kinase :
    • A study demonstrated that this compound effectively inhibits SGK-1 kinase with a significant reduction in kinase activity observed in vitro. The IC50 values indicated potent inhibition comparable to known inhibitors in the field .
  • Anticancer Activity :
    • Research findings suggest that derivatives of this compound exhibit selective cytotoxicity against various cancer cell lines. For example, assays showed that compounds derived from 4-iodo-1H-pyrrolo[2,3-b]pyridin-6-ol significantly reduced cell viability in breast and lung cancer models .
  • Cellular Mechanisms :
    • Further investigations revealed that the compound influences apoptosis pathways by modulating Bcl-2 family proteins and caspase activation, leading to enhanced apoptosis in cancer cells .

Comparative Analysis

To better understand the biological relevance of 4-iodo-1H-pyrrolo[2,3-b]pyridin-6-ol, a comparison with similar compounds is useful. Below is a table summarizing key characteristics:

Compound NameKey FeaturesBiological Activity
4-Iodo-1H-pyrrolo[2,3-b]pyridin-6-olIodine substitutionSGK-1 inhibition; anticancer activity
1H-Pyrrolo[2,3-b]pyridin-5-olHydroxyl group at position 5Moderate anticancer effects
4-Chloro-1H-pyrrolo[2,3-b]pyridinChlorine instead of iodineLower enzyme inhibition

Q & A

Q. What are the most reliable synthetic routes for preparing 4-iodo-1H-pyrrolo[2,3-b]pyridin-6-ol?

The synthesis of iodinated pyrrolopyridine derivatives often involves multi-step procedures. A validated approach includes:

  • Cyclocondensation Reactions : Using precursors like N-(2-oxo-2-arylethyl)methanesulfonamide, aldehydes, and cyanoacetamide in ethanol/ethyl cyanoacetate mixtures under basic conditions (e.g., K₂CO₃) to form pyrrolo[2,3-d]pyrimidinones, which can be modified with iodine .
  • Halogen Exchange : Substituting bromine or chlorine with iodine via metal-catalyzed reactions (e.g., CuI in DMF) under controlled heating .
  • Purification : Recrystallization from methanol or column chromatography to isolate the iodinated product .

Q. How can researchers characterize the structure and purity of 4-iodo-1H-pyrrolo[2,3-b]pyridin-6-ol?

Key analytical methods include:

  • NMR Spectroscopy : ¹H and ¹³C NMR to confirm regioselective iodination and hydrogen bonding patterns, particularly for protons vicinal to the pyridine nitrogen .
  • High-Resolution Mass Spectrometry (HRMS) : To verify molecular weight and isotopic patterns (e.g., m/z for [M+H]⁺) .
  • Melting Point Analysis : Decomposition points >300°C indicate thermal stability, common in fused-ring systems like pyrrolopyridines .

Q. What pharmacological applications are associated with pyrrolo[2,3-b]pyridine derivatives?

These compounds are explored as kinase inhibitors , particularly targeting Janus kinases (JAK) for autoimmune and inflammatory diseases. The iodine substituent enhances binding affinity and selectivity due to its electron-withdrawing effects and steric bulk .

Advanced Research Questions

Q. How can researchers optimize regioselective iodination in pyrrolo[2,3-b]pyridine systems?

Regioselectivity challenges arise due to competing substitution sites. Strategies include:

  • Directed Metalation : Using directing groups (e.g., sulfonyl or carbonyl) to guide iodine placement .
  • Temperature Control : Lower temperatures (0–25°C) favor kinetic control, reducing byproduct formation .
  • Spectroscopic Monitoring : Real-time NMR or LC-MS to track reaction progress and adjust conditions dynamically .

Q. How should researchers resolve contradictions in spectral data for iodinated pyrrolopyridines?

Discrepancies in NMR splitting patterns (e.g., doublets vs. singlets) may arise from:

  • Hydrogen Bonding : Protons near the pyridine nitrogen exhibit split signals due to intramolecular interactions .
  • Tautomerism : Keto-enol tautomerism in hydroxyl-substituted derivatives can alter spectral profiles. Use D₂O exchange or variable-temperature NMR to confirm .
  • Crystallographic Validation : X-ray diffraction (via SHELX programs) provides definitive structural assignments when spectral data is ambiguous .

Q. What methodologies are used to evaluate the biological activity of 4-iodo-1H-pyrrolo[2,3-b]pyridin-6-ol?

Advanced protocols include:

  • Enzyme Assays : Measure IC₅₀ values against JAK isoforms using fluorescence polarization or ATP-consumption assays .
  • Molecular Dynamics Simulations : To predict binding modes and optimize iodine’s role in hydrophobic pocket interactions .
  • In Vivo Pharmacokinetics : Assess metabolic stability (CYP450 assays) and bioavailability via LC-MS/MS in rodent models .

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